{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid
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Overview
Description
{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid is a complex organic compound that features a fluorenyl group bonded to a phosphonic acid moiety through an amino linkage
Preparation Methods
The synthesis of {9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid typically involves multi-step organic reactions. One common synthetic route includes the alkylation of fluorenylamine with 2-methylpropyl halide, followed by the introduction of the phosphonic acid group through a phosphonation reaction. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes due to its fluorescent properties.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of {9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid involves its interaction with molecular targets through its functional groups. The phosphonic acid moiety can form strong hydrogen bonds and coordinate with metal ions, while the fluorenyl group can participate in π-π interactions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar compounds to {9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid include other fluorenyl derivatives and phosphonic acid-containing molecules. For example:
Fluorenylmethanol: Shares the fluorenyl group but lacks the phosphonic acid moiety.
Aminomethylphosphonic acid: Contains the phosphonic acid group but lacks the fluorenyl structure. The uniqueness of this compound lies in its combination of both the fluorenyl and phosphonic acid functionalities, which confer distinct chemical and physical properties.
Properties
CAS No. |
62614-18-0 |
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Molecular Formula |
C17H20NO3P |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
[9-(2-methylpropylamino)fluoren-9-yl]phosphonic acid |
InChI |
InChI=1S/C17H20NO3P/c1-12(2)11-18-17(22(19,20)21)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,18H,11H2,1-2H3,(H2,19,20,21) |
InChI Key |
VNWVZNQASYFWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(O)O |
Origin of Product |
United States |
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